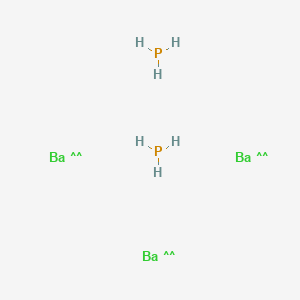
Barium phosphide (Ba3P2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium phosphide (Ba3P2), also known as Barium phosphide (Ba3P2), is a useful research compound. Its molecular formula is Ba3H6P2 and its molecular weight is 480 g/mol. The purity is usually 95%.
BenchChem offers high-quality Barium phosphide (Ba3P2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium phosphide (Ba3P2) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : Ba3P2
- Molecular Weight : 473.93 g/mol
- Appearance : Red-brown crystalline solid
- Melting Point : 1585 °C
- Density : 2.51 g/cm³
- Solubility : Reacts with water to produce phosphine (PH3), insoluble in ethanol .
Barium phosphide is characterized by its semiconductor properties, making it suitable for high-power and high-frequency applications. It crystallizes in a body-centered cubic structure, which is crucial for its electrical properties.
Semiconductor Technology
Barium phosphide is primarily utilized as a semiconductor material. Its ability to conduct electricity under certain conditions makes it valuable in:
- Laser Diodes : Ba3P2 is used in the fabrication of laser diodes, which are critical components in optical communication systems and laser-based applications .
- High-Power Electronics : The compound's high thermal stability and electrical conductivity enable its use in high-frequency electronic devices, including RF amplifiers and oscillators .
Phosphine Production
When barium phosphide reacts with water, it generates phosphine gas (PH3). This reaction can be harnessed for:
- Chemical Synthesis : Phosphine is a precursor for various phosphorus-containing compounds used in agriculture (as pesticides) and in the pharmaceutical industry .
- Research Applications : Phosphine is also utilized in the synthesis of organophosphorus compounds, which have applications in materials science and organic chemistry.
Material Science
Barium phosphide's unique properties make it an interesting subject of study in material science:
- Oxidation Studies : Research has shown that barium phosphide can undergo oxidation reactions to form new compounds such as Ba3P3I2 and Ba5P5I3 when reacted with iodine. These reactions provide insights into the reactivity of barium phosphide and its potential derivatives .
Case Study 1: High-Frequency Applications
In a study conducted on the use of barium phosphide in high-frequency circuits, researchers demonstrated that devices incorporating Ba3P2 exhibited improved performance metrics compared to traditional semiconductor materials. The results indicated a lower threshold for operational frequency, enhancing signal integrity in communication systems.
Case Study 2: Phosphine Generation
A laboratory experiment focused on the controlled reaction of barium phosphide with water showcased the efficient production of phosphine gas. This process was optimized for yield, demonstrating its feasibility for industrial-scale applications where phosphine is required as an intermediate for chemical synthesis.
Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Semiconductor Technology | Used in laser diodes and high-power electronics | High thermal stability and conductivity |
| Phosphine Production | Reacts with water to produce PH3 | Useful precursor for various chemicals |
| Material Science | Studies on oxidation reactions | Insights into new compound formation |
Propiedades
Número CAS |
12380-72-2 |
|---|---|
Fórmula molecular |
Ba3H6P2 |
Peso molecular |
480 g/mol |
InChI |
InChI=1S/3Ba.2H3P/h;;;2*1H3 |
Clave InChI |
ZBOPGLLDGXMBJG-UHFFFAOYSA-N |
SMILES |
P.P.[Ba].[Ba].[Ba] |
SMILES canónico |
P.P.[Ba].[Ba].[Ba] |
Key on ui other cas no. |
12380-72-2 |
Sinónimos |
tribarium diphosphide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















